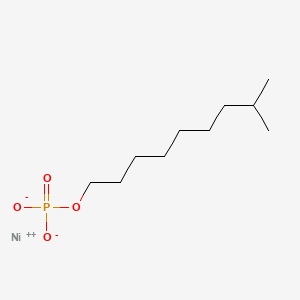
8-methylnonyl phosphate;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methylnonyl phosphate;nickel(2+) is a coordination compound where nickel(2+) is complexed with 8-methylnonyl phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methylnonyl phosphate;nickel(2+) typically involves the reaction of nickel salts with 8-methylnonyl phosphate under controlled conditions. One common method is the reaction of nickel(II) nitrate hexahydrate with 8-methylnonyl phosphate in an aqueous medium. The reaction is usually carried out at elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of 8-methylnonyl phosphate;nickel(2+) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to control temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
8-methylnonyl phosphate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form nickel(0) or other lower oxidation states.
Substitution: Ligand exchange reactions where the phosphate group can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel metal or nickel(I) complexes.
Scientific Research Applications
8-methylnonyl phosphate;nickel(2+) has several applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Electrochemistry: Employed in the development of electrochemical sensors and batteries.
Materials Science: Utilized in the synthesis of advanced materials with unique magnetic and electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent due to its coordination chemistry.
Mechanism of Action
The mechanism by which 8-methylnonyl phosphate;nickel(2+) exerts its effects involves coordination chemistry where the nickel ion interacts with various substrates. The molecular targets include enzymes and other proteins that can bind to the nickel center, facilitating catalytic or inhibitory effects. The pathways involved often include electron transfer processes and changes in the oxidation state of nickel .
Comparison with Similar Compounds
Similar Compounds
Nickel(II) phosphate: Similar in terms of the nickel-phosphate coordination but lacks the organic 8-methylnonyl group.
Nickel(II) phosphonate: Contains a phosphonate group instead of phosphate, leading to different chemical properties and applications.
Uniqueness
8-methylnonyl phosphate;nickel(2+) is unique due to the presence of the 8-methylnonyl group, which imparts specific hydrophobic properties and influences the compound’s solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in organic catalysis and materials science .
Properties
CAS No. |
74203-45-5 |
|---|---|
Molecular Formula |
C10H21NiO4P |
Molecular Weight |
294.94 g/mol |
IUPAC Name |
8-methylnonyl phosphate;nickel(2+) |
InChI |
InChI=1S/C10H23O4P.Ni/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);/q;+2/p-2 |
InChI Key |
QLTQCZNQOTWUOY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















